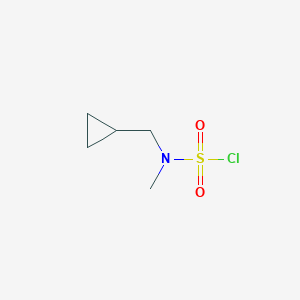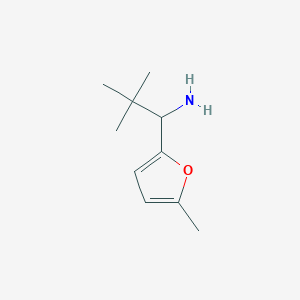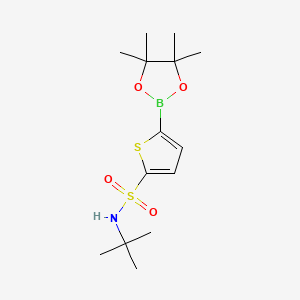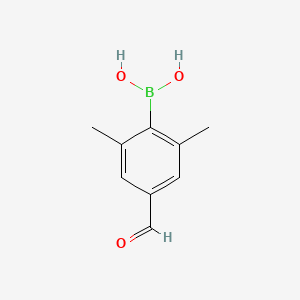
4-(3-fluorophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride
Overview
Description
4-(3-fluorophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride, also known as FPI-D, is an important synthetic compound used in a variety of scientific research applications. FPI-D is a small molecule that has been used in a variety of studies, including those related to biochemistry, physiology, and pharmacology. FPI-D is a versatile compound that has been used in studies to investigate the mechanism of action of various drugs, as well as to explore the biochemical and physiological effects of various compounds.
Scientific Research Applications
Crystal Structure Analysis
Research on similar compounds, such as 2-(4-Fluorophenyl)-N-{4-[6-(4-fluorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]pyridin-2-yl}acetamide, has focused on crystal structure analysis. These studies provide valuable insights into the dihedral angles and hydrogen bonding patterns, contributing to a deeper understanding of molecular interactions (Selig, Schollmeyer, Albrecht, & Laufer, 2010).
Biological Studies
Another area of research includes the synthesis and evaluation of imidazole derivatives for biological applications. For instance, a study on a novel series of 4-(4-(1H-imidazol-1-yl)phenyl)-6-arylpyrimidin-2-amines, derived from synthesized imidazole intermediates, explored their potential in phosphodiesterase (PDE) inhibition and antimicrobial activities (Bukhari, Ahmad, Hussain, Rizvi, & Ahmad, 2013).
Synthesis of Biologically Active Compounds
Research has also been conducted on the synthesis of compounds such as 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an important intermediate for creating various biologically active compounds. These studies often involve multiple synthesis steps and focus on confirming the structures of the compounds via methods like NMR and mass spectrometry (Wang, Lu, Xiao, Zhou, Li, & Xu, 2016).
Inhibition of Neuropeptide Receptors
Some studies have focused on synthesizing imidazole derivatives to act as inhibitors of neuropeptide receptors, such as the Y5 receptor. These compounds have been evaluated for their potential in inhibiting food intake and their cardiovascular effects, contributing to research in neurology and metabolism (Ando, Sato, Nagase, Nagai, Ishikawa, Takahashi, Ohtake, Ito, Hirayama, Mitobe, Iwaasa, Gomori, Matsushita, Tadano, Fujino, Tanaka, Ohe, Ishihara, Kanatani, & Fukami, 2009).
Antiviral Activity
Other research includes the synthesis and evaluation of biphenyl derivatives of imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine to inhibit the replication of viruses such as the bovine viral diarrhoea virus (BVDV) and hepatitis C virus (HCV). This contributes to the development of novel antiviral agents (Enguehard-Gueiffier, Musiu, Henry, Véron, Mavel, Neyts, Leyssen, Paeshuyse, & Gueiffier, 2013).
properties
IUPAC Name |
5-(3-fluorophenyl)-2-pyrrolidin-2-yl-1H-imidazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3.2ClH/c14-10-4-1-3-9(7-10)12-8-16-13(17-12)11-5-2-6-15-11;;/h1,3-4,7-8,11,15H,2,5-6H2,(H,16,17);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGYYOMWQYSHUMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NC=C(N2)C3=CC(=CC=C3)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-fluorophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Formylimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1443079.png)

![2-[1-(Morpholin-4-yl)cyclopentyl]acetic acid hydrochloride](/img/structure/B1443081.png)










